卡巴佐霉素 B

描述

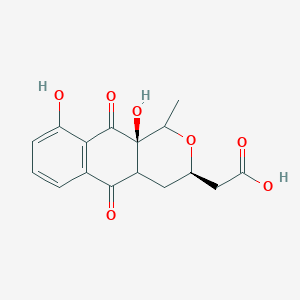

Carbazomycin B is a bioactive compound produced by the marine Actinobacterium Streptomyces luteoverticillatus strain SZJ61. It exhibits antifungal properties and inhibits the in vitro growth of fungi pathogenic to plants . The compound belongs to the carbazomycin family and has garnered interest due to its potential applications in medicine and pharmaceuticals.

科学研究应用

Antifungal Applications

Carbazomycin B has been found to inhibit the in vitro growth of fungi pathogenic to plants . This makes it a potentially valuable tool in the field of agriculture, where fungal pathogens can cause significant crop losses.

Antibacterial Applications

Carbazomycin B has demonstrated antibacterial activity . This could be particularly useful in the medical field, where there is a constant need for new antibiotics to combat resistant strains of bacteria.

Antiyeast Applications

The carbazomycin complex, which includes carbazomycin B, has shown antiyeast activities . This could have potential applications in both the medical field, for treating yeast infections, and in the food industry, where yeast is a common contaminant.

Inhibition of 5-Lipoxygenase

Carbazomycin B has been found to inhibit 5-lipoxygenase . This enzyme is involved in the production of leukotrienes, which are inflammatory mediators. Therefore, carbazomycin B could potentially be used in the treatment of inflammatory diseases.

Biocontrol Agent in Agriculture

Carbazomycin B, produced by Streptomyces roseoverticillatus 63, has shown potential as a biocontrol agent against Xanthomonas oryzae pv. oryzae (Xoo), a bacterium that causes bacterial leaf blight in rice . This could be a significant breakthrough in the field of agriculture.

Impact on Bacterial Metabolism

Carbazomycin B has been found to have a negative impact on the metabolism of Xoo, reducing the activity of malate dehydrogenase (MDH) and suppressing the protein expression of Xoo . This could provide insights into new ways of combating bacterial infections.

Structural Deformation of Bacterial Cells

Scanning electron microscopy has revealed that Xoo cells treated with carbazomycin B exhibit apparent structural deformation . This suggests that carbazomycin B could potentially be used to disrupt the structure of harmful bacteria, thereby inhibiting their growth.

Potential Applications in the Pharmaceutical Industry

The genomic information of the carbazomycin B-producing strain, Streptomyces luteoverticillatus SZJ61, is valuable for interpreting the biosynthetic mechanisms of diverse bioactive compounds that have potential applications in the pharmaceutical industry .

作用机制

Target of Action

Carbazomycin B primarily targets the bacterium Xanthomonas oryzae pv. oryzae (Xoo) . Xoo is the causative agent of a severe bacterial leaf blight disease in rice . Carbazomycin B also inhibits 5-lipoxygenase (5-LO) activity in RBL-1 cell extracts .

Mode of Action

Carbazomycin B interacts with its targets by hampering the membrane formation of Xoo, reducing the production of xanthomonadin and extracellular polymeric substance (EPS) . It changes the components of the cell membrane, leading to a change in the cell surface hydrophobicity of Xoo .

Biochemical Pathways

Carbazomycin B affects the metabolic pathways of Xoo. It reduces the activity of malate dehydrogenase (MDH) and suppresses the protein expression of Xoo . The compound’s impact on these biochemical pathways leads to a decrease in the pathogenicity of Xoo .

Result of Action

The action of Carbazomycin B results in significant structural deformation of Xoo cells, as revealed by scanning electron microscopy . The compound’s negative impact on the biomembrane formation, production of xanthomonadin and EPS, and the hydrophobicity of Xoo either directly or indirectly inhibits the growth of Xoo . As a result, the pathogenicity of Xoo is decreased .

Action Environment

The action of Carbazomycin B is influenced by environmental factors. For instance, the disease suppression by Carbazomycin B was achieved under greenhouse conditions . A foliar spray of the fermentation broth of Streptomyces roseoverticillatus 63, from which Carbazomycin B is isolated, significantly reduced the leaf blight symptoms in Xoo-inoculated rice plants .

属性

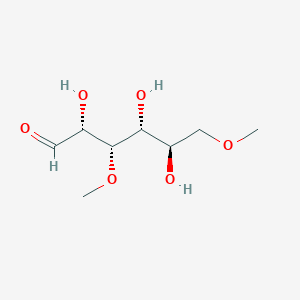

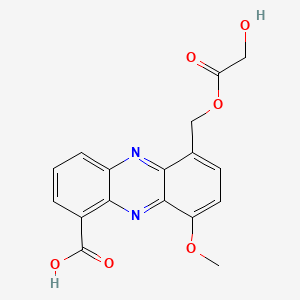

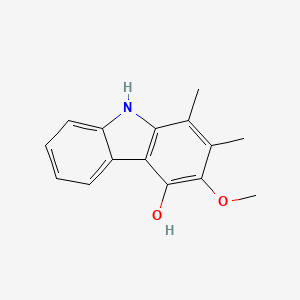

IUPAC Name |

3-methoxy-1,2-dimethyl-9H-carbazol-4-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H15NO2/c1-8-9(2)15(18-3)14(17)12-10-6-4-5-7-11(10)16-13(8)12/h4-7,16-17H,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OBMFXFPFPDTBHG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=C(C2=C1NC3=CC=CC=C32)O)OC)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H15NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30226110 | |

| Record name | Carbazomycin B | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30226110 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

241.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Carbazomycin B | |

CAS RN |

75139-38-7 | |

| Record name | Carbazomycin B | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=75139-38-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Carbazomycin B | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0075139387 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Carbazomycin B | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30226110 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。